Dimethyl (s)-(4-hydroxynonyl)phosphonate
Description
Dimethyl (S)-(4-hydroxynonyl)phosphonate is a chiral organophosphorus compound characterized by a hydroxynonyl chain at the fourth carbon of the phosphonate ester. This analysis draws on data from analogous compounds to infer its behavior and applications.
Properties
Molecular Formula |
C11H25O4P |
|---|---|
Molecular Weight |
252.29 g/mol |
IUPAC Name |
(4S)-1-dimethoxyphosphorylnonan-4-ol |
InChI |
InChI=1S/C11H25O4P/c1-4-5-6-8-11(12)9-7-10-16(13,14-2)15-3/h11-12H,4-10H2,1-3H3/t11-/m0/s1 |
InChI Key |
PUZISRAHUWRZCC-NSHDSACASA-N |
Isomeric SMILES |
CCCCC[C@@H](CCCP(=O)(OC)OC)O |
Canonical SMILES |
CCCCCC(CCCP(=O)(OC)OC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Dimethyl Phosphonates
Physicochemical Properties
- Fluorescence: Dimethyl aminophosphonates exhibit lower emission quantum yields (e.g., 0.68 for aminophosphonic acid vs. <0.5 for esters), suggesting hydroxyl groups enhance fluorescence .
- Thermal Stability : Dimethyl methyl phosphonate decomposes at 280–350°C over CuO/CeO₂ catalysts, indicating thermal resilience .
- Crystal Structure : Analogous compounds like dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate show hydrogen-bonded networks, critical for material design .
Reactivity and Functional Group Behavior
- Oxidation : Hydroxyl groups in phosphonates (e.g., 4-hydroxy substitution) enhance biological activity, as seen in benzothiazole-based urea inhibitors .
- Hydrolysis : Alkaline hydrolysis of phosphonate esters proceeds efficiently (61–66% yield) but is slower than acid-catalyzed routes .
- Enantioselectivity : Lipase-catalyzed kinetic resolution achieves high enantiomeric excess (e.g., >90% for 1-butyryloxy derivatives) .
Key Contrasts and Trends
Stereochemical Effects : Chiral phosphonates (e.g., (S)-configurations) exhibit superior bioactivity compared to racemic mixtures, as seen in kinase inhibition studies .
Substituent Impact : Hydroxyl or acetyloxy groups increase polarity and reactivity, whereas alkyl chains enhance hydrophobicity .
Market Dynamics : Dimethyl methyl phosphonate dominates industrial production (2019–2030), with Asia-Pacific leading manufacturing .
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